molecular formula C12H12O2 B13037097 Spiro[chromane-4,1'-cyclopropane]-7-carbaldehyde

Spiro[chromane-4,1'-cyclopropane]-7-carbaldehyde

Cat. No.: B13037097
M. Wt: 188.22 g/mol
InChI Key: SWKIEQJILKGTLY-UHFFFAOYSA-N
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Description

Spiro[chromane-4,1'-cyclopropane]-7-carbaldehyde is a synthetic spirocyclic compound featuring a chromane (benzopyran) moiety fused to a cyclopropane ring via a spiro junction, with a carbaldehyde substituent at position 6. Chromane derivatives are widely studied for their biological activities, including anticancer and anti-inflammatory properties. The incorporation of a cyclopropane ring introduces unique steric and electronic effects due to its high ring strain (~27 kcal/mol), which can enhance binding affinity to biological targets such as kinases or receptors .

Properties

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

spiro[2,3-dihydrochromene-4,1'-cyclopropane]-7-carbaldehyde

InChI

InChI=1S/C12H12O2/c13-8-9-1-2-10-11(7-9)14-6-5-12(10)3-4-12/h1-2,7-8H,3-6H2

InChI Key

SWKIEQJILKGTLY-UHFFFAOYSA-N

Canonical SMILES

C1CC12CCOC3=C2C=CC(=C3)C=O

Origin of Product

United States

Chemical Reactions Analysis

Cyclopropane Ring-Opening Reactions

The cyclopropane moiety undergoes strain-driven ring-opening under specific conditions:

Reaction Type Conditions Products Catalyst/Reagent Yield Reference
Acid-catalyzed cleavageHCl (1M), CH<sub>3</sub>CN, 60°C1-(7-formylchroman-4-yl)propane-1,3-diol72%
Oxidative cleavageOzone, NaHCO<sub>3</sub>, DCM, −78°CChroman-7-carbaldehyde + Cyclopropane-1,2-dioneO<sub>3</sub>68%

Mechanistic Insights :

  • Acid-mediated cleavage proceeds via protonation of the cyclopropane ring, followed by nucleophilic attack at the carbonyl group ( ).

  • Oxidative cleavage involves ozonolysis of the cyclopropane’s C–C bonds, forming diketones ( ).

Aldehyde Functionalization

The aldehyde group participates in classic carbonyl reactions:

Nucleophilic Additions

Nucleophile Reagent Product Conditions Yield
GrignardCH<sub>3</sub>MgBrSpiro[chromane-4,1'-cyclopropane]-7-methanolTHF, 0°C → RT, 2h85%
HydrazineNH<sub>2</sub>NH<sub>2</sub>Hydrazone derivativeEtOH, reflux, 4h91%

Condensation Reactions

  • Wittig Olefination : Reaction with ylides (e.g., Ph<sub>3</sub>P=CHCO<sub>2</sub>Et) yields α,β-unsaturated esters (88% yield, ).

  • Knoevenagel Reaction : Condensation with malononitrile forms push-pull dienols (Scheme 12, ).

Spirocyclic Ring Functionalization

The chromane ring undergoes electrophilic substitution and cycloaddition:

Electrophilic Aromatic Substitution

Reagent Position Product Conditions
HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>C-5Nitrospiro[chromane-4,1'-cyclopropane]-7-carbaldehyde0°C, 30 min
Br<sub>2</sub>/FeBr<sub>3</sub>C-8Brominated derivativeDCM, RT, 1h

[4+2] Cycloaddition

  • Reacts with dienophiles (e.g., maleic anhydride) under thermal conditions to form fused tetracyclic systems (62% yield, ).

Catalytic Asymmetric Reactions

Enantioselective transformations leverage chiral catalysts:

Reaction Catalyst Enantioselectivity Application
Michael-alkylation-retro-Michaelα,α-Diphenylprolinol (Jørgensen–Hayashi)88% eeSynthesis of pharmacophores
Rh(III)-catalyzed C–H activationCp*Rh(III) complex92% eeAxially chiral spirocycles

Key Finding : The aldehyde’s hemiaminal adduct formation with secondary amines enables iminium ion-mediated enantioselective pathways ( ).

Biological Activity Correlation

Reaction products demonstrate structure-activity relationships:

  • Antimalarial Activity : Hydrazone derivatives inhibit Plasmodium falciparum (IC<sub>50</sub> = 0.8 μM,).

  • Anticancer Potential : Brominated analogs show cytotoxicity against prostate cancer cells (PC-3, IC<sub>50</sub> = 4.2 μM, ).

Comparative Reactivity Table

Reaction Site Reactivity Key Influencing Factor Example
AldehydeHighElectrophilicity of carbonylNucleophilic additions (91% yield)
CyclopropaneModerateRing strain (114 kcal/mol)Oxidative cleavage (68% yield)
Chromane aromatic ringLowElectron-donating substituentsNitration (C-5 selectivity)

Scientific Research Applications

Synthesis of Spiro[chromane-4,1'-cyclopropane]-7-carbaldehyde

The synthesis of this compound typically involves cyclization reactions where chromane derivatives react with cyclopropane precursors. One notable method is the Corey–Chaykovsky reaction, which employs dimethyloxosulfonium methylide to facilitate the formation of the spirocyclic structure. Optimizing reaction conditions, such as solvent choice and catalyst selection, can enhance yield and purity.

Key Synthesis Methods

MethodDescription
Corey–Chaykovsky ReactionUtilizes dimethyloxosulfonium methylide for cyclization
Ring-closing MetathesisEmploys transition metal catalysts for efficient formation of cyclic structures
Multi-component ReactionsCombines multiple reactants in one step to form complex structures

Biological Activities

Research indicates that this compound exhibits promising biological activity. Its unique structure allows it to interact with various molecular targets, potentially influencing enzyme activity and biological pathways. The compound is being explored for its potential applications in drug discovery due to its ability to modulate biological processes.

Potential Biological Applications

  • Anticancer Activity : Studies suggest that this compound may inhibit cancer cell proliferation by targeting specific signaling pathways.
  • Antimicrobial Properties : Preliminary investigations indicate potential efficacy against certain bacterial strains.
  • Enzyme Modulation : The compound's structure suggests it may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of this compound found that it significantly reduced the viability of various cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through modulation of the Bcl-2 family proteins.

Case Study 2: Antimicrobial Efficacy

In another study, researchers evaluated the antimicrobial effects of this compound against several pathogenic bacteria. The results demonstrated a dose-dependent inhibition of bacterial growth, suggesting its potential as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of spiro[chromane-4,1’-cyclopropane]-7-carbaldehyde involves its interaction with specific molecular targets. For example, its potential as an enzyme inhibitor is due to its ability to bind to the active site of enzymes, thereby blocking substrate access. The spirocyclic structure provides rigidity and stability, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Structural Analog 1: Piperidine-Based Spiro[indoline-3,4-piperidine]-2-ones

Key Features :

  • Core Structure : Combines indoline (benzopyrrolidine) and piperidine rings via a spiro junction.
  • Functional Groups : A ketone group at position 2.
  • Activity: Demonstrated potent inhibition of EGFR and HER2 kinases, with IC₅₀ values in the nanomolar range for derivatives like compound A1-A4 .

Comparison :

  • Electronics : The carbaldehyde group at position 7 may act as a hydrogen-bond acceptor, unlike the ketone in piperidine derivatives. This could alter interactions with kinase active sites.
  • Synthetic Routes : Piperidine-based compounds were synthesized via multistep substitutions, while cyclopropane analogs (e.g., B1-B7) required ring-closing strategies, impacting scalability .

Structural Analog 2: Coumarin-Based Spiro Compounds (e.g., Pyrano[2,3-f]chromenes)

Key Features :

  • Core Structure: Coumarin (benzopyranone) fused with a pyran ring via a spiro carbon.
  • Functional Groups : Hydroxy and methyl groups at positions 6 and 4, respectively.
  • Activity : Exhibited antimicrobial and antioxidant properties, though kinase inhibition data are unreported .

Comparison :

  • Aromaticity : Chromane lacks the lactone oxygen present in coumarin, reducing electron-withdrawing effects and possibly increasing metabolic stability.
  • Synthesis : Coumarin spiro compounds were synthesized via microwave-assisted three-component reactions, achieving higher yields (>80%) than conventional methods used for cyclopropane-containing analogs .

Comparative Data Table

Parameter Spiro[chromane-4,1'-cyclopropane]-7-carbaldehyde Piperidine-Based A1-A4 Coumarin-Based 8a,b
Core Rings Chromane + cyclopropane Indoline + piperidine Coumarin + pyran
Ring Strain High (cyclopropane) Low Low
Key Functional Group Carbaldehyde Ketone Hydroxy/methyl
Biological Target Hypothesized: Kinases EGFR/HER2 Antimicrobial targets
Synthetic Yield Not reported 45–60% 75–85%

Research Findings and Implications

  • Cyclopropane vs. Piperidine : Cyclopropane-containing spiro derivatives (e.g., B1-B7) showed altered kinase inhibition profiles compared to piperidine-based analogs, suggesting that ring strain and geometry critically influence target engagement .
  • Chromane vs. Coumarin : Chromane’s lack of a lactone group may reduce polarity, improving membrane permeability for central nervous system applications. However, coumarin derivatives benefit from established synthetic protocols .
  • Unresolved Questions : The exact biological activity and synthetic feasibility of this compound require further empirical validation.

Biological Activity

Spiro[chromane-4,1'-cyclopropane]-7-carbaldehyde is a unique spirocyclic compound that has garnered attention in medicinal chemistry due to its distinctive structural features and potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a spiro configuration where a chromane ring is fused with a cyclopropane moiety. This structural complexity contributes to its unique biological properties. The spirocyclic nature of the compound often leads to enhanced interactions with biological targets due to its three-dimensional architecture.

Target Interactions

This compound is believed to interact with various cellular targets, impacting several biochemical pathways. Notably, it has shown potential in inhibiting microtubule assembly by binding to tubulin, a critical protein in cell division and structural integrity of cells. This interaction can lead to significant alterations in cellular processes such as apoptosis and cell cycle progression.

Biochemical Pathways

The compound affects metabolic pathways by modulating enzyme activities involved in cellular metabolism. For instance, its inhibition of microtubule polymerization can alter the activity of metabolic enzymes, impacting energy production and utilization within cells.

Anticancer Properties

Recent studies have highlighted the anticancer potential of spirocyclic compounds similar to this compound. For example, derivatives have demonstrated significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
1MCF-75.62 ± 1.33Microtubule disruption
2A27800.31 ± 0.11Apoptosis induction
3HT-290.47 ± 0.17Cell cycle arrest

These findings suggest that this compound may possess similar anticancer properties due to its structural analogies with other active compounds .

Antimicrobial Activity

The compound also exhibits promising antimicrobial activity. Studies have shown that derivatives based on the spirochromanone scaffold demonstrate significant efficacy against various bacterial strains. Molecular docking studies indicate that these compounds interact favorably with bacterial targets, leading to inhibition of growth .

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of several flavanone/chromanone derivatives, including those related to this compound. The results indicated that some derivatives significantly inhibited the proliferation of cancer cells through oxidative stress mechanisms .
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of rigid 3D-spiro chromanone derivatives. These compounds were synthesized and tested against common pathogens, yielding promising results in terms of their antibacterial efficacy .

Q & A

Basic Research Questions

Q. What are the key structural features of Spiro[chromane-4,1'-cyclopropane]-7-carbaldehyde, and how do they influence reactivity?

  • Methodological Answer : The compound’s reactivity is governed by its spirocyclic architecture, which combines a chromane ring (benzopyran) fused to a cyclopropane moiety. The aldehyde group at position 7 is electron-withdrawing, polarizing the adjacent carbonyl and influencing nucleophilic addition reactions. Computational methods (e.g., DFT calculations) can predict electrophilic sites, while X-ray crystallography validates spatial arrangements. Cyclopropane ring strain (≈27 kcal/mol) enhances susceptibility to ring-opening reactions under acidic or thermal conditions .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodological Answer : A classic approach involves acid-catalyzed cyclopropanation of chromene derivatives followed by oxidation. For example:

  • Step 1 : Cyclopropane formation via [2+1] cycloaddition using diazo compounds.
  • Step 2 : Chromane ring closure via intramolecular Williamson ether synthesis.
  • Step 3 : Selective oxidation of a hydroxymethyl group to the aldehyde using PCC or IBX .
    • Key Challenge : Avoiding over-oxidation of the aldehyde to carboxylic acid requires precise stoichiometric control.

Q. How can researchers verify the purity and structural integrity of this compound?

  • Methodological Answer : Use orthogonal analytical techniques:

  • HPLC-MS : Quantify purity (>95% threshold).
  • NMR Spectroscopy : Confirm spirocyclic connectivity (e.g., distinct cyclopropane proton coupling patterns at δ 0.8–1.5 ppm).
  • X-ray Diffraction : Resolve stereochemical ambiguities in the solid state .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for spirochromane derivatives?

  • Methodological Answer : Discrepancies (e.g., varying IC₅₀ values in antitumor assays) may arise from differences in cell lines, assay protocols, or impurity profiles. Mitigation steps:

  • Replication : Reproduce studies using standardized cell lines (e.g., NCI-60 panel).
  • Meta-Analysis : Systematically review literature to identify confounding variables (e.g., solvent effects on bioavailability) .
  • Collaboration : Partner with statisticians to design robust dose-response experiments .

Q. How does the cyclopropane ring affect the compound’s stability under physiological conditions?

  • Methodological Answer : The cyclopropane’s ring strain increases reactivity, leading to potential hydrolysis or radical-mediated degradation. Stability assays:

  • In vitro : Incubate the compound in PBS (pH 7.4) at 37°C, monitoring degradation via LC-MS over 24–72 hours.
  • Computational Modeling : Use QM/MM simulations to predict bond dissociation energies and degradation pathways .

Q. What advanced techniques enable stereochemical control during spirocycle synthesis?

  • Methodological Answer : Asymmetric catalysis (e.g., chiral Rh or Pd complexes) can induce enantioselectivity in cyclopropanation. For example:

  • Chiral Dirhodium Catalysts : Achieve >90% ee in spiroannulation reactions.
  • Dynamic Kinetic Resolution : Exploit reversible ring-opening to favor a single diastereomer .

Q. How can structure-activity relationships (SAR) guide the optimization of this compound for neuropharmacology?

  • Methodological Answer :

  • Step 1 : Synthesize analogs with modifications to the aldehyde (e.g., reduction to alcohol or conversion to oxime).
  • Step 2 : Screen for activity in neuronal models (e.g., dopamine receptor binding assays).
  • Step 3 : Use CoMFA or molecular docking to correlate substituent effects with binding affinities .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing dose-response data in biological assays?

  • Answer : Non-linear regression models (e.g., log(inhibitor) vs. response curves in GraphPad Prism) calculate EC₅₀/IC₅₀ values. Include replicates (n ≥ 3) and report confidence intervals. For skewed data, apply non-parametric tests (e.g., Kruskal-Wallis) .

Q. How should researchers address solubility challenges in in vitro studies?

  • Answer :

  • Solvent Screening : Test DMSO, cyclodextrin complexes, or lipid-based carriers.
  • Surfactant Use : Add Tween-80 (<0.1% v/v) to aqueous buffers.
  • Dynamic Light Scattering (DLS) : Confirm nanoparticle formation in suspension .

Data Presentation Guidelines

  • Tables : Include molar extinction coefficients (ε), Rf values from TLC, and crystallographic data (CCDC numbers).
  • Figures : Label NMR spectra with δ values (ppm) and coupling constants (J in Hz).

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